2-Fluorooctane vs. 2-Halooctanes: Boiling Point and Density as Determinants of Purification Strategy
The boiling point of 2-fluorooctane (136.5 °C predicted; 139 °C experimental) is dramatically lower than that of any other 2-halooctane, enabling gentler distillation conditions and reduced thermal degradation risk during purification . Moving from fluorine to chlorine increases the boiling point by ~34 °C; to bromine by ~53 °C; and to iodine by ~65–86 °C . Concurrently, liquid density rises from ~0.8 g/cm³ (F) to 0.866 (Cl), 1.1 (Br), and 1.325 (I), which affects phase separation behavior in aqueous workups . These quantitative gaps mean that equipment settings, solvent choices, and safety margins optimized for 2-fluorooctane cannot be transferred to any heavier 2-halooctane without substantial re-validation.
| Evidence Dimension | Boiling point (Tb, °C at 760 mmHg) and liquid density (g/cm³) |
|---|---|
| Target Compound Data | Tb = 136.5±8.0 (pred.) / 139 (exp.); density = 0.8±0.1 |
| Comparator Or Baseline | 2-chlorooctane: Tb 172–173, d 0.866; 2-bromooctane: Tb 190.8, d 1.1; 2-iodooctane: Tb ~210, d 1.325 |
| Quantified Difference | ΔTb (F→Cl) ≈ +34 °C; ΔTb (F→Br) ≈ +53 °C; ΔTb (F→I) ≈ +65–86 °C. Δdensity (F→Cl) ≈ +8%; (F→Br) ≈ +38%; (F→I) ≈ +66%. |
| Conditions | Atmospheric pressure (760 mmHg); density at 25–26 °C (liquid state). |
Why This Matters
A procurement decision that fails to account for this ~34–86 °C boiling point offset risks selecting a compound incompatible with existing distillation infrastructure or temperature-sensitive downstream chemistry.
- [1] CAS Common Chemistry. 2-Chlorooctane (CAS 628-61-5) – Boiling Point 172 °C; Density 0.8663 g/cm³ at 26 °C. Available at: https://commonchemistry.cas.org/detail?cas_rn=628-61-5 (accessed 2026-04-26). View Source
